molecular formula C24H18BrNO2 B15028259 2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol

2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol

Cat. No.: B15028259
M. Wt: 432.3 g/mol
InChI Key: XLWJHKGPGNSYSG-FMIVXFBMSA-N
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Description

2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(benzyloxy)-3-bromobenzaldehyde and 8-hydroxyquinoline.

    Condensation Reaction: The key step involves a condensation reaction between 4-(benzyloxy)-3-bromobenzaldehyde and 8-hydroxyquinoline in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automation of reaction steps, and scaling up the process to industrial quantities.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Potential use in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-2-[4-(benzyloxy)phenyl]ethenyl}quinolin-8-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-{(E)-2-[4-(benzyloxy)-3-chlorophenyl]ethenyl}quinolin-8-ol: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol may confer unique reactivity and biological activity compared to similar compounds. Bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

Molecular Formula

C24H18BrNO2

Molecular Weight

432.3 g/mol

IUPAC Name

2-[(E)-2-(3-bromo-4-phenylmethoxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C24H18BrNO2/c25-21-15-17(10-14-23(21)28-16-18-5-2-1-3-6-18)9-12-20-13-11-19-7-4-8-22(27)24(19)26-20/h1-15,27H,16H2/b12-9+

InChI Key

XLWJHKGPGNSYSG-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3)Br

Origin of Product

United States

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